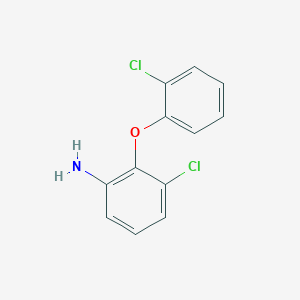

3-Chloro-2-(2-chlorophenoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-2-(2-chlorophenoxy)aniline is an organic compound with the molecular formula C₁₂H₉Cl₂NO and a molecular weight of 254.11 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of two chlorine atoms and a phenoxy group attached to an aniline core, which contributes to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(2-chlorophenoxy)aniline can be achieved through various methods, including the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are typically mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction is conducted under controlled conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-2-(2-chlorophenoxy)aniline undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted anilines .

Applications De Recherche Scientifique

3-Chloro-2-(2-chlorophenoxy)aniline has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of 3-Chloro-2-(2-chlorophenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Chloro-4-(2-chlorophenoxy)aniline: Similar structure but with a different position of the chlorine atom.

3-Chloro-2-methyl aniline: Contains a methyl group instead of a phenoxy group.

2-Chloro-6-nitrotoluene: Contains a nitro group instead of an aniline core

Uniqueness

3-Chloro-2-(2-chlorophenoxy)aniline is unique due to its specific arrangement of chlorine atoms and the phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and industrial processes .

Activité Biologique

3-Chloro-2-(2-chlorophenoxy)aniline, an organic compound with the molecular formula C12H9Cl2NO, has garnered attention in various fields, particularly in biochemistry and pharmacology. This article delves into its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro-substituted aniline structure with a 2-chlorophenoxy group. Its molecular weight is approximately 248.19 g/mol, which influences its reactivity and interactions within biological systems. The presence of chlorine atoms enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Research indicates that this compound may interact with various enzymes and receptors, exhibiting potential inhibitory effects that could be harnessed for therapeutic applications. Specifically, it has been studied for its ability to inhibit certain enzymes involved in critical biochemical pathways.

Applications in Proteomics

In proteomics research, this compound is utilized as a biochemical tool to study protein interactions and modifications. It aids in labeling proteins for mass spectrometry analysis, enhancing the sensitivity and specificity of protein detection. This application has facilitated the discovery of novel protein functions and interactions, contributing to a deeper understanding of cellular processes.

Antiplasmodial Activity

A significant area of research focuses on the antiplasmodial activity of compounds related to this compound. For example, studies have shown that similar compounds can inhibit Plasmodia enoyl acyl carrier protein reductase, which is crucial for the survival of malaria parasites. In vitro assays demonstrated that combinations of these compounds with traditional antimalarial drugs like artesunate or chloroquine significantly inhibited parasite growth .

Table 1: In Vitro Antiplasmodial Activity Results

| Combination | Inhibition (%) |

|---|---|

| Artesunate + 3-Chloro-4-(4-chlorophenoxy)aniline (1.1 ng/ml + 3.3 μg/ml) | 50% growth inhibition (W2 strain) |

| Chloroquine + 3-Chloro-4-(4-chlorophenoxy)aniline (22 ng/ml + 3.7 μg/ml) | 50% growth inhibition (W2 strain) |

| Artesunate + 3-Chloro-4-(4-chlorophenoxy)aniline (0.8 ng/ml + 2.6 μg/ml) | 50% growth inhibition (3D7 strain) |

These results highlight the potential of this compound as part of combination therapies to combat malaria effectively.

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Preliminary studies indicate that compounds with similar structures can exhibit cytotoxic effects; thus, thorough toxicity assessments are necessary before clinical applications can be considered .

Propriétés

IUPAC Name |

3-chloro-2-(2-chlorophenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-8-4-1-2-7-11(8)16-12-9(14)5-3-6-10(12)15/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZZOTRVLSHCKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=CC=C2Cl)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.